![molecular formula C7H10Cl2F2N2 B13474301 1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13474301.png)
1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C7H10Cl2F2N2 and a molecular weight of 231.07 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to a methanamine group. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
Méthodes De Préparation
The synthesis of 1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride typically involves several steps:
Starting Material: The process begins with the preparation of the pyridine ring, which is functionalized with a difluoromethyl group.
Functionalization: The difluoromethyl group is introduced using reagents such as difluoromethyl bromide or difluoromethyl iodide under specific reaction conditions.
Amination: The functionalized pyridine is then subjected to amination reactions to introduce the methanamine group.
Formation of Dihydrochloride: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its stability and solubility.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced forms.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Mécanisme D'action
The mechanism of action of 1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Comparaison Avec Des Composés Similaires
1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride can be compared with other similar compounds, such as:
1-[4-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride: Similar structure but with the difluoromethyl group at a different position on the pyridine ring.
(3,5-Difluoropyridin-2-yl)methanamine dihydrochloride: Contains two fluorine atoms at different positions on the pyridine ring.
Propriétés
Formule moléculaire |
C7H10Cl2F2N2 |
|---|---|
Poids moléculaire |
231.07 g/mol |
Nom IUPAC |
[3-(difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C7H8F2N2.2ClH/c8-7(9)5-2-1-3-11-6(5)4-10;;/h1-3,7H,4,10H2;2*1H |
Clé InChI |
RXJLREWVDGLTSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)CN)C(F)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


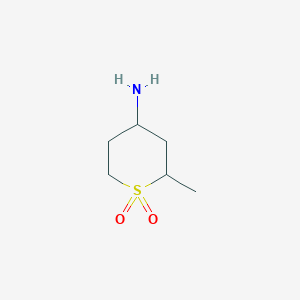

![(2R)-1'-methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13474234.png)

![2-[(Tert-butoxy)carbonyl]-5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13474247.png)
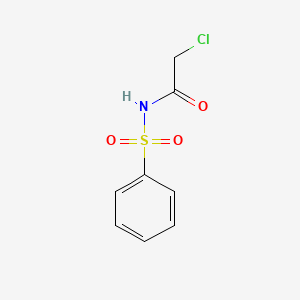
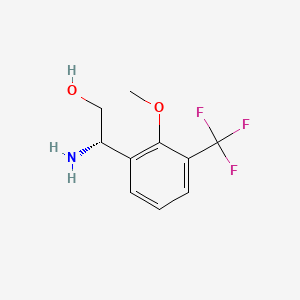
![Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride](/img/structure/B13474257.png)
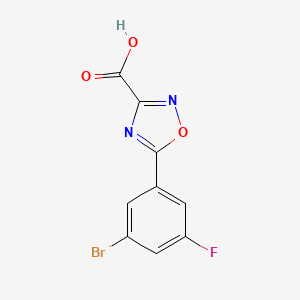
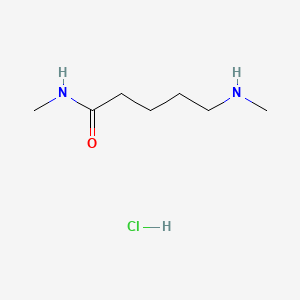
![tert-Butyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13474271.png)

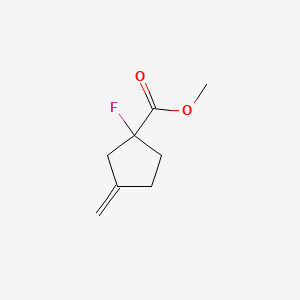
![1-isobutyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B13474290.png)
